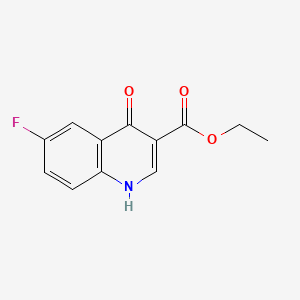

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPRCADPRULVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351825 | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-00-6, 318-35-4 | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal heterocyclic compound that serves as a high-value intermediate in the landscape of medicinal chemistry and organic synthesis. Belonging to the quinolone family, its structure is distinguished by a fluorine atom at the 6-position, a modification known to significantly enhance biological activity and modulate pharmacokinetic properties.[1][2] This compound is not merely a synthetic curiosity; it is a foundational building block for a diverse range of therapeutic agents, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Its utility is deeply rooted in its unique chemical reactivity and the biological significance of the 4-quinolone scaffold, which is central to the mechanism of action for numerous established drugs.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of its physical and chemical properties, a validated synthesis protocol, and an overview of its critical applications.

Physicochemical Properties

The physical characteristics of this compound define its handling, storage, and behavior in various experimental settings. The compound typically presents as an off-white solid with a high melting point, indicating considerable thermal stability.[1][2] Its predicted low water solubility suggests that it is not likely to be mobile in aqueous environmental systems.[5]

| Property | Value | Source(s) |

| CAS Number | 318-35-4 | [1][2][6] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][2][6][7] |

| Molecular Weight | 235.21 g/mol | [1][2][6] |

| Appearance | Off-white powder | [1][2] |

| Melting Point | >300 °C or 320-323 °C | [1][2][6] |

| Boiling Point | 338.5 ± 37.0 °C (Predicted) | [6] |

| Density | 1.353 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | Store at 2-8 °C under inert gas | [6] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by a crucial structural feature: keto-enol tautomerism. This equilibrium has profound implications for its reactivity and, most importantly, its interaction with biological targets.

Keto-Enol Tautomerism: The Key to Biological Activity

Like other 4-hydroxyquinoline derivatives, this molecule exists as a dynamic equilibrium between two tautomeric forms: the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[4][8] Extensive studies, including spectroscopic analysis and computational modeling, have shown that the keto tautomer is predominantly favored in both solid and solution states.[9]

This preference is not trivial. For the vast class of quinolone antibacterial agents, the biological activity is intrinsically linked to the keto form.[4] In silico docking studies have established that the 4-oxo group and the adjacent N-H proton of the keto tautomer are critical for forming key hydrogen bonding interactions within the active sites of target enzymes like DNA gyrase and topoisomerase IV.[4][8] Tautomerization away from this bioactive conformation can lead to a loss of pharmacological activity.[8][9] Therefore, understanding and controlling this equilibrium is a central theme in the design of new quinolone-based drugs.

Synthetic Versatility

As a synthetic intermediate, the compound offers several reactive sites for further functionalization. The nitrogen atom of the quinolone ring can undergo reactions such as N-alkylation to introduce diverse substituents, a common strategy in modifying the pharmacokinetic profile of fluoroquinolones.[10][11] The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, another key functional group for biological activity, or can be modified to form amides and other derivatives.[12] This synthetic flexibility makes it an invaluable platform for generating libraries of novel compounds for drug discovery campaigns.[1][3][13]

Synthesis Methodology

The most established and reliable method for synthesizing this compound is a variation of the Gould-Jacobs reaction. This process involves two primary steps: the condensation of an aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinolone ring system.

Experimental Protocol: Gould-Jacobs Synthesis[15]

This protocol describes a proven method for the gram-scale synthesis of the title compound.

Causality and Experimental Choices:

-

Nitrogen Atmosphere: The initial reaction is conducted under nitrogen to prevent oxidation of the aniline starting material at high temperatures.

-

Diethyl Ethoxymethylenemalonate (DEEM): DEEM is a classic reagent for this reaction. The ethoxymethylene group acts as a masked aldehyde, which condenses with the aniline, while the two ester groups provide the necessary framework for the subsequent cyclization.

-

High-Temperature Cyclization: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier. Diphenyl ether is used as a high-boiling solvent (B.P. 259 °C) to achieve the necessary reflux temperature for the reaction to proceed efficiently.

-

Precipitation with Diethyl Ether: Upon cooling, the product is less soluble in the nonpolar diphenyl ether/diethyl ether mixture than the starting materials or byproducts, allowing for its isolation via simple filtration.

Step-by-Step Methodology:

-

Step 1: Condensation a. In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 4-fluoroaniline (66.6 g, 0.6 mole) and diethyl ethoxymethylenemalonate (129.79 g, 0.6 mole). b. Heat the mixture to 140 °C under a nitrogen atmosphere. c. Maintain this temperature for approximately one hour, allowing the ethanol generated during the condensation to distill off.

-

Step 2: Cyclization a. To the resulting intermediate mixture, add diphenyl ether (500 ml). b. Heat the mixture to its reflux temperature (approx. 250-260 °C) with stirring. c. Maintain the reflux for 15 minutes to ensure complete cyclization.

-

Step 3: Isolation and Purification a. Remove the heat source and allow the reaction mixture to cool to room temperature. b. Add diethyl ether to the cooled mixture to precipitate the product. c. Collect the solid product by filtration. d. Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether. e. Air-dry the product to yield this compound (yield: 97.3 g, 69%).

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile precursor for synthesizing biologically active molecules.[1][3] The 6-fluoro-4-quinolone scaffold is a privileged structure in medicinal chemistry, most famously represented by the fluoroquinolone class of antibiotics.

-

Antimicrobial Agents: This compound is a direct precursor to potent fluoroquinolone antibiotics.[10][14] Further synthetic steps, such as N-alkylation and substitution at the 7-position, can be performed to generate compounds with broad-spectrum antibacterial activity.[11][15] The fluorine atom at C-6 is particularly crucial for enhancing activity against Gram-negative bacteria by improving cellular penetration and DNA gyrase inhibition.[16]

-

Anticancer and Antimalarial Drugs: The 4-quinolone core is not limited to antibacterial applications. Derivatives have shown promise as anticancer and antimalarial agents.[3][11][13] For instance, quinolone 3-esters have been investigated for their activity against the Plasmodium falciparum parasite, which causes malaria.[8]

-

Agrochemicals and Material Science: Beyond pharmaceuticals, quinoline derivatives are explored for their potential in developing agrochemicals like fungicides or herbicides.[17] The stable heterocyclic structure also allows for its incorporation into polymers to enhance properties such as UV resistance.[17]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[18] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move to fresh air.[5] In all cases of significant exposure, seek immediate medical attention.[5]

Conclusion

This compound is a cornerstone intermediate for chemical and pharmaceutical research. Its robust synthesis, versatile reactivity, and the inherent biological significance of its core structure make it an indispensable tool. The compound's critical keto-enol tautomerism directly influences its biological function, highlighting the importance of fundamental chemical principles in modern drug design. For scientists and researchers in drug development, a thorough understanding of this molecule's properties and handling is essential for leveraging its full potential in creating the next generation of therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. PubChemLite - this compound (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 17. jk-sci.com [jk-sci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, identified by CAS number 318-35-4, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. This off-white powder is a highly functionalized quinoline derivative, a class of compounds renowned for their broad spectrum of biological activities. The strategic placement of a fluorine atom at the C-6 position, a hydroxyl group at C-4, and an ethyl carboxylate at C-3 bestows upon this molecule a unique reactivity profile, making it a valuable precursor for a diverse array of therapeutic agents. Its primary significance lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics, a critical class of antibacterial drugs.[1][2] Furthermore, its structural scaffold is actively being explored for the development of novel anti-inflammatory, anticancer, and antiviral agents.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and applications in modern drug discovery and development.

Physicochemical and Structural Properties

This compound is a stable organic compound with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol .[3] It is characterized by a high melting point, typically exceeding 300°C, indicating its crystalline and stable nature.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 318-35-4 | [1] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [3] |

| Molecular Weight | 235.21 g/mol | [3] |

| Appearance | Off-white powder | [1] |

| Melting Point | > 300 °C | [1][4] |

| Boiling Point (Predicted) | 338.5 ± 37.0 °C | [5] |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.40 ± 0.50 | [5] |

| Storage Temperature | 0 - 8 °C, under inert gas | [1][5] |

The structure of this compound is subject to keto-enol tautomerism, a common feature for 4-hydroxyquinolines.[6][7] It predominantly exists in the 4-oxo form (4-quinolone), which is crucial for its biological activity, particularly in the context of fluoroquinolone antibiotics.[8][9] This tautomeric equilibrium can be influenced by the solvent and pH.

Synthesis and Purification

The most established and widely employed method for the synthesis of this compound is a variation of the Gould-Jacobs reaction .[8][10][11] This reaction involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[10]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is adapted from established synthetic procedures.[12]

Materials:

-

4-fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Diethyl ether

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Condensation: In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).

-

Heat the mixture to 140°C for approximately one hour, allowing the ethanol byproduct to distill off.

-

Cyclization: After the initial reaction, add diphenyl ether to the flask to serve as a high-boiling solvent.

-

Heat the mixture to reflux (approximately 250°C) and maintain at this temperature for 15 minutes to facilitate the intramolecular cyclization.

-

Isolation and Purification: Cool the reaction mixture to room temperature.

-

Add diethyl ether to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the collected solid with diethyl ether to remove residual diphenyl ether and any unreacted starting materials.

-

Air-dry the purified this compound.

This method typically yields the desired product in good purity and with a yield of around 69%.[12]

Mechanism of Action and Pharmacology

The primary pharmacological significance of this compound stems from its role as a precursor to fluoroquinolone antibiotics .[2] The broader class of quinolone antibiotics exerts its bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV .[13][14][15]

These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[16] DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes.[13] Quinolones bind to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved.[15] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers cell death.[14][16] The fluorine atom at the C-6 position, a hallmark of fluoroquinolones, significantly enhances the drug's penetration into bacterial cells and its binding affinity for the target enzymes, thereby increasing its antibacterial potency.[2]

Applications in Research and Drug Development

This compound is a versatile starting material for the synthesis of a wide range of biologically active molecules.

Antimicrobial Drug Discovery

The most prominent application of this compound is in the synthesis of fluoroquinolone antibiotics .[2] The 4-hydroxyquinoline-3-carboxylate core is the foundational scaffold for this class of drugs. Through a series of chemical modifications, including N-alkylation and substitution at the C-7 position, a diverse array of potent antibacterial agents can be synthesized.[17][18] For example, derivatives of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown significant in vitro and in vivo antibacterial activity against both Gram-positive and Gram-negative bacteria.[18] Novel fatty amido derivatives have also been synthesized and evaluated for their antimicrobial and anti-biofilm activities.[19]

Anti-inflammatory and Anticancer Research

The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being investigated for their potential as anti-inflammatory and anticancer agents.[1] The ability to readily modify the core structure allows for the exploration of structure-activity relationships and the optimization of compounds for specific biological targets. For instance, novel carboxylated quinolone derivatives have demonstrated promising cytotoxicity against various cancer cell lines.[19]

Other Research Applications

Beyond drug discovery, this compound is utilized in several other research contexts:

-

Biological Research: It serves as a tool compound for studying the mechanism of action of quinoline derivatives and for probing the function of bacterial topoisomerases.[1]

-

Analytical Chemistry: It is employed as a reference standard in analytical methods, such as HPLC, for the identification and quantification of related compounds in various matrices.[1]

-

Material Science: Its stable chemical structure makes it a candidate for incorporation into polymers and coatings to enhance properties like UV resistance and durability.[20]

-

Agrochemicals: The quinoline core is also found in some agrochemicals, and this compound is explored for the development of new fungicides and herbicides.[20]

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[21][22] Avoid inhalation of dust and contact with skin and eyes.[21][23] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[22]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[23] For skin contact, wash off with soap and water.[23] If inhaled, move to fresh air.[21] If swallowed, rinse mouth with water and seek medical attention.[21]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[23] Storage under an inert atmosphere at 2-8°C is recommended.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[21]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a multitude of biologically active compounds, most notably the fluoroquinolone antibiotics. Its versatile and highly functionalized structure provides a robust platform for the development of new therapeutic agents targeting a range of diseases. The well-established Gould-Jacobs reaction offers a reliable method for its synthesis, enabling its widespread use in both academic and industrial research. As the challenge of antimicrobial resistance continues to grow, the importance of this key building block in the discovery of next-generation antibiotics and other novel therapeutics is set to increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 3. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 5. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. iipseries.org [iipseries.org]

- 12. prepchem.com [prepchem.com]

- 13. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jk-sci.com [jk-sci.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. fishersci.com [fishersci.com]

Mechanism of action of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide on the Core Functional Role of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal molecular scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of therapeutic agents. While the compound itself is not typically an end-stage therapeutic, its core structure, the 4-quinolone-3-carboxylic acid motif, is a "privileged scaffold." This guide delves into the mechanistic implications of this scaffold, focusing on how it forms the foundation for highly active pharmaceutical compounds, particularly in the realm of antimicrobials. We will explore the mechanism of action of its most prominent derivatives, the fluoroquinolone antibiotics, and provide practical experimental protocols for synthesizing and evaluating novel compounds derived from this versatile precursor.

The Privileged Scaffold: The 4-Hydroxyquinoline-3-Carboxylic Acid Core

The 4-quinolone-3-carboxylic acid framework is a cornerstone of modern medicinal chemistry, recognized for its ability to form the basis of numerous bioactive molecules.[1] This structural motif is particularly renowned for its role in the development of quinolone and fluoroquinolone antibiotics, which have been mainstays in treating bacterial infections since 1962.[1] The value of this core lies in its specific three-dimensional structure and its capacity for chemical modification at several key positions, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

The discovery of the antibacterial effects of this class of compounds was serendipitous, arising from an intermediate by-product in the synthesis of chloroquine.[2][3] This discovery paved the way for the development of nalidixic acid, the first quinolone antibiotic, and subsequently, the more potent fluoroquinolones. The presence of a fluorine atom, as in this compound, is known to significantly enhance the biological activity of these derivatives.[4][5]

Primary Mechanism of Action: Fluoroquinolone Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors

The most well-characterized mechanism of action for compounds derived from the this compound scaffold is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination, making them excellent targets for antibacterial agents.

-

DNA Gyrase (Gram-Negative Bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, triggering a cascade of events that result in bacterial cell death.

-

Topoisomerase IV (Gram-Positive Bacteria): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA into daughter cells, thereby halting cell division and leading to cell death.

The 4-quinolone-3-carboxylic acid core is critical for this inhibitory activity. The carboxylate group at position 3 and the ketone at position 4 are essential for binding to the enzyme-DNA complex, often through interactions with magnesium ions.

Signaling Pathway Diagram

Caption: Mechanism of action of fluoroquinolone antibiotics.

Beyond Antibacterials: An Expanding Therapeutic Horizon

While the hallmark application is in antibacterial therapy, the 4-quinolone-3-carboxylic acid scaffold is a versatile platform for developing agents with other therapeutic activities. Researchers have synthesized derivatives exhibiting:

-

Anticancer Activity: Certain quinolone derivatives have shown promising cytotoxicity against various cancer cell lines, including DU145, A549, SKOV3, and MCF7.[8]

-

Anti-inflammatory Properties: The core structure is being explored for the development of new anti-inflammatory agents.[4][5]

-

Enzyme Inhibition: Derivatives have been investigated as inhibitors for various enzymes, including matrix metalloproteinases and glycogen synthase kinase-3 (GSK-3).[2][9][10]

-

Antiviral (Anti-HIV) Activity: The scaffold has been used to design compounds that modulate cannabinoid receptors and inhibit HIV integrase.[1]

These diverse applications underscore the importance of this compound as a starting material for combinatorial chemistry and drug discovery campaigns.

Experimental Protocols for Synthesis and Evaluation

The true value of this compound is realized in the laboratory. Below are representative protocols for the synthesis of derivatives and their subsequent biological evaluation.

Protocol 1: Synthesis of a Novel N-Substituted Fluoroquinolone Derivative

This protocol outlines a general two-step process to introduce a novel side chain, a common strategy to create new chemical entities for screening.

Step 1: Hydrolysis of the Ethyl Ester

-

Suspend this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Acidify the mixture to pH 2-3 with concentrated hydrochloric acid (HCl). A precipitate will form.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid.

Step 2: Amide Coupling with a Primary Amine

-

Dissolve the carboxylic acid from Step 1 (1 equivalent) in anhydrous Dimethylformamide (DMF).

-

Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add the desired primary amine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final N-substituted derivative.

Experimental Workflow Diagram

Caption: General workflow for synthesizing novel fluoroquinolone derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the test compound in Dimethyl sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Data Summary

The efficacy of novel derivatives is typically quantified by their MIC values. Lower values indicate higher potency.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Derivative 8a | Staphylococcus aureus MTCC 96 | 3.9 | [8] |

| Derivative 8a | Bacillus subtilis MTCC 121 | 4.6 (Anti-biofilm) | [8] |

| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1.0 | (Typical Literature Value) |

| Ciprofloxacin | Bacillus subtilis | 0.125 - 0.5 | (Typical Literature Value) |

Conclusion

This compound is more than a mere chemical intermediate; it is a foundational building block that grants access to a rich and diverse chemical space. Its core structure is responsible for the potent antibacterial activity of the vast fluoroquinolone class by targeting essential bacterial enzymes. The continued exploration of derivatives from this scaffold promises new therapeutic agents, not only for combating infectious diseases but also for treating cancer, inflammation, and other complex human conditions. The provided protocols offer a starting point for researchers to harness the potential of this remarkable scaffold in their own drug discovery endeavors.

References

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide

For Immediate Release

In the intricate world of drug discovery and development, the precise characterization of novel chemical entities is paramount. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a unique spectroscopic profile that is crucial for its identification, purity assessment, and structural elucidation. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₁₂H₁₀FNO₃, Molar Mass: 235.21 g/mol ) belongs to the quinoline family, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. The incorporation of a fluorine atom at the C-6 position and a hydroxyl group at the C-4 position significantly influences the molecule's electronic properties and potential biological interactions. Accurate interpretation of its spectroscopic data is not merely an academic exercise but a critical step in ensuring the quality and reproducibility of research and development endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecular structure.

¹H NMR (Proton NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester group, and the hydroxyl and amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, carbonyl, and hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -CH₃ (Ethyl) |

| ~4.3 | Quartet | 2H | -OCH₂- (Ethyl) |

| ~7.0-8.0 | Multiplet | 3H | Aromatic Protons |

| ~8.5 | Singlet | 1H | C2-H |

| ~11.0 | Broad Singlet | 1H | N-H |

| ~12.0 | Broad Singlet | 1H | O-H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~14 | -CH₃ (Ethyl) |

| ~60 | -OCH₂- (Ethyl) |

| ~105-140 | Aromatic Carbons (with C-F coupling) |

| ~165 | C=O (Ester) |

| ~175 | C4-OH |

| ~180 | C=O (Ketone tautomer) |

Note: These are predicted values. The quinoline core carbons will exhibit complex splitting patterns due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality NMR spectra.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching (Ester) |

| ~1650 | Strong | C=O stretching (Ketone tautomer) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching (Ester) |

| ~1200 | Strong | C-F stretching |

A theoretical and spectroscopic study of this molecule has been reported, and the IR spectrum is discussed in detail in the scientific literature.[1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

The predicted monoisotopic mass of this compound is 235.0645 Da.[2] In a typical mass spectrum, a molecular ion peak ([M]⁺) at m/z 235 would be expected. Depending on the ionization technique used, other adduct ions such as [M+H]⁺ (m/z 236) or [M+Na]⁺ (m/z 258) may also be observed.[2]

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 235.0639 |

| [M+H]⁺ | 236.0718 |

| [M+Na]⁺ | 258.0537 |

Source: PubChem CID 710779[2]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is recommended for accurate mass measurements.

Caption: General workflow for mass spectrometry analysis.

Conclusion: An Integrated Approach to Structural Confirmation

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation and purity assessment of this compound. Each technique offers a unique piece of the structural puzzle, and their combined interpretation allows for a high degree of confidence in the identity of the compound. This guide serves as a foundational resource for scientists, empowering them with the knowledge to effectively utilize spectroscopic techniques in their research and development of novel quinoline-based therapeutics.

References

Solubility of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in different solvents

An In-Depth Technical Guide to the Solubility of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties to facilitate formulation, purification, and analytical method development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug candidate.[3][4][5] For a compound like this compound, which serves as a building block for more complex active pharmaceutical ingredients (APIs), understanding its solubility in various solvents is paramount. Poor solubility can lead to significant challenges during drug development, including difficulties in formulation, reduced absorption in the body, and inconsistent clinical outcomes.[6][7] This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing both expected solubility profiles and a robust experimental protocol for its precise determination.

Physicochemical Properties of this compound

A thorough understanding of the molecule's intrinsic properties is the first step in predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][8] |

| Molecular Weight | 235.21 g/mol | [1][8] |

| Appearance | Off-white powder | [1][2] |

| Melting Point | > 300 °C | [1][2] |

| Predicted pKa | ~2.40 ± 0.50 | [9] |

| Structure |

The high melting point of this compound suggests a stable crystalline lattice with strong intermolecular forces, which often correlates with lower solubility. The predicted pKa indicates that the 4-hydroxy group is acidic, and its ionization state will be highly dependent on the pH of the solvent, a key factor in its aqueous solubility.

Theoretical Principles Governing Solubility

The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of several factors. For this compound, the following principles are of primary importance:

-

"Like Dissolves Like" (Polarity): The solubility of a solute is maximized in a solvent of similar polarity. This compound has both polar (hydroxy, ester, quinoline nitrogen) and non-polar (benzene ring, ethyl chain) regions, making its solubility dependent on the overall polarity of the solvent.

-

Hydrogen Bonding: The 4-hydroxy group and the quinoline nitrogen can act as hydrogen bond donors and acceptors, respectively. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are expected to be more effective at solvating the molecule than non-polar, aprotic solvents.

-

pH-Dependent Solubility: As a weak acid, the solubility of this compound in aqueous solutions will be significantly influenced by pH. At pH values above its pKa, the hydroxyl group will deprotonate, forming a more soluble anionic species. Conversely, at pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form. Quinolones are generally poorly soluble in water at a pH between 6 and 8.[10]

The following diagram illustrates the key molecular features influencing the solubility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. This compound , 98% , 318-35-4 - CookeChem [cookechem.com]

- 9. 318-35-4|this compound|BLD Pharm [bldpharm.com]

- 10. ldh.la.gov [ldh.la.gov]

An In-Depth Technical Guide to the Discovery and History of Fluoroquinolone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of the quinolone antibiotics, from a serendipitous discovery to a cornerstone of antibacterial therapy, represents a remarkable chapter in medicinal chemistry and pharmacology. This guide provides a technical exploration of the discovery and historical development of fluoroquinolone compounds. It delves into the pivotal moments, from the unearthing of the first-generation quinolone, nalidixic acid, to the rational design and synthesis of successive generations of fluoroquinolones with progressively enhanced potency and broader spectra of activity. Key structure-activity relationships (SAR), the elucidation of their dual mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, and the persistent challenge of antimicrobial resistance are examined in detail. This document serves as a comprehensive resource, synthesizing foundational knowledge with field-proven insights to support ongoing research and development in this critical class of antibacterial agents.

The Dawn of the Quinolones: An Accidental Discovery

The story of the quinolones begins not with a targeted search for antibiotics, but as a byproduct of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid impurity.[1][2] This compound exhibited modest antibacterial activity, prompting further investigation into related structures. This exploration led to the synthesis of nalidixic acid, the first clinically useful quinolone.[3][4][5]

Introduced for clinical use in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and was largely used for treating urinary tract infections.[3][4][6] However, its utility was limited by a narrow spectrum of activity, poor serum and tissue concentrations, and the rapid emergence of bacterial resistance.[1][4] Despite these limitations, the discovery of nalidixic acid established the 4-quinolone bicyclic core as a viable antibacterial pharmacophore and laid the groundwork for decades of subsequent innovation.[3][6]

The Quantum Leap: Emergence of the Fluoroquinolones

The significant breakthrough in quinolone research occurred nearly two decades after the initial discovery, with the strategic incorporation of a fluorine atom into the core structure.[5] In 1980, researchers at Kyorin Pharmaceutical Company in Japan demonstrated that adding a fluorine atom at the C-6 position of the quinolone ring dramatically broadened the antimicrobial spectrum and increased potency.[2][7][8] This innovation gave rise to the fluoroquinolones , a new class of antibiotics that would become clinically indispensable.

Norfloxacin was the first of this new generation to be developed.[2][7] The addition of the C-6 fluorine atom was found to improve both cell penetration and the inhibition of DNA gyrase, the primary target enzyme.[9] Subsequent modifications, such as the addition of a piperazine ring at the C-7 position, further enhanced activity, particularly against Pseudomonas aeruginosa.[3] This rational, structure-based approach to drug design marked a pivotal shift from accidental discovery to targeted chemical synthesis, unleashing a wave of new and more powerful antibacterial agents.[8][10]

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones exert their bactericidal effects by directly inhibiting bacterial DNA synthesis.[3][11] They achieve this by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][12][13] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[11]

-

DNA Gyrase (GyrA₂GyrB₂): This enzyme introduces negative supercoils into the bacterial chromosome, a process essential for initiating DNA replication and relieving the topological stress that arises from the unwinding of the DNA helix.[11][14]

-

Topoisomerase IV (ParC₂ParE₂): This enzyme's primary role is to decatenate, or unlink, the intertwined daughter chromosomes following a round of DNA replication, allowing them to segregate into the two new bacterial cells.[11][15]

The mechanism involves the formation of a stable ternary complex consisting of the fluoroquinolone, the topoisomerase enzyme, and the bacterial DNA.[11][15] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break. The collision of the replication fork with these stabilized cleavage complexes leads to the release of lethal double-strand DNA breaks, ultimately triggering cell death.[11][12][15]

Interestingly, the primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[12][15] Newer fluoroquinolones often exhibit more balanced activity against both enzymes.[12]

The Generations of Fluoroquinolones: A Structural and Functional Evolution

The development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity driven by specific modifications to the core chemical structure.[3][16][17] These structure-activity relationships (SAR) are crucial for understanding the evolution of this antibiotic class.[9][18][19]

| Generation | Representative Drugs | Key Structural Features | Primary Spectrum of Activity |

| First | Nalidixic acid | Basic quinolone/naphthyridone core | Narrow: Enterobacteriaceae (Gram-negative). Used for uncomplicated UTIs.[4][16] |

| Second | Norfloxacin, Ciprofloxacin | C-6 Fluoro group, C-7 piperazine ring, N-1 cyclopropyl group (in Cipro) | Broadened Gram-negative (inc. P. aeruginosa), some Gram-positive, and atypical coverage.[13][16][17] |

| Third | Levofloxacin | Similar to 2nd Gen, often with modifications at C-8 and N-1 side chains | Enhanced activity against Gram-positive bacteria (esp. Streptococcus pneumoniae).[16][20] |

| Fourth | Moxifloxacin, Gemifloxacin | C-8 methoxy group (Moxi), bulky C-7 substituents | Broad-spectrum, retaining Gram-negative and enhanced Gram-positive activity, plus significant anaerobic coverage.[13][16][17] |

Key Structure-Activity Relationships (SAR):

-

Positions 2, 3, and 4: The carboxylic acid at C-3 and the ketone at C-4 are essential for binding to DNA gyrase and cannot be significantly altered without losing antibacterial activity.[19]

-

N-1 Position: The substituent at N-1 influences potency and pharmacokinetics. A cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.[5][21]

-

C-6 Position: The introduction of a fluorine atom is the hallmark of the fluoroquinolones, dramatically increasing cell penetration and gyrase inhibition.[9][21]

-

C-7 Position: The substituent here greatly impacts the spectrum of activity and potency. Large heterocyclic rings like piperazine (in ciprofloxacin) or bulkier groups (in fourth-gen agents) modulate target affinity and can reduce susceptibility to efflux pumps.[19][21]

-

C-8 Position: Modifications at this position can enhance activity, particularly against anaerobic bacteria, and influence pharmacokinetics. A methoxy group (as in moxifloxacin) is a key example.[5]

Key Experimental Protocols in Fluoroquinolone Development

The discovery and optimization of fluoroquinolones rely on a suite of standardized in vitro and in vivo assays. These protocols are fundamental to determining a compound's potency, spectrum of activity, and mechanism of action.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold-standard metric for quantifying the in vitro potency of a new compound. The broth microdilution method is a standardized, high-throughput technique.

Methodology (based on CLSI guidelines):

-

Preparation of Inoculum: A pure culture of the test bacterium is grown to a specific turbidity (e.g., 0.5 McFarland standard), then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution Series: The test fluoroquinolone is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth + bacteria, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the drug in which there is no visible growth (i.e., the first clear well).

Protocol 2: DNA Gyrase Inhibition Assay

Rationale: To confirm that a novel fluoroquinolone derivative acts via the intended mechanism, a direct enzyme inhibition assay is essential. This cell-free assay measures the ability of the compound to inhibit the supercoiling activity of purified DNA gyrase.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer containing ATP, relaxed plasmid DNA (as the substrate), and purified DNA gyrase enzyme (subunits A and B).

-

Compound Addition: Add varying concentrations of the test fluoroquinolone to the reaction mixtures. A control reaction with no inhibitor is essential.

-

Enzyme Reaction: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel. The supercoiled form of the plasmid DNA migrates faster through the gel than the relaxed form.

-

Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The concentration of the fluoroquinolone that inhibits 50% of the supercoiling activity (IC₅₀) can be determined by quantifying the band intensities.

The Rise of Resistance: A Persistent Challenge

The extensive use of fluoroquinolones has inevitably led to the emergence and spread of bacterial resistance, which threatens their clinical utility.[6][11] The primary mechanisms of resistance are:

-

Target-Site Mutations: This is the most common mechanism.[22] Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets.[14][23] These mutations often occur within a specific region known as the Quinolone Resistance-Determining Region (QRDR).[22][23][24] A single mutation typically confers low-level resistance, while the accumulation of multiple mutations can lead to high-level resistance.[22]

-

Reduced Intracellular Accumulation: Bacteria can reduce the intracellular concentration of fluoroquinolones in two ways:

-

Efflux Pumps: Overexpression of native membrane proteins that actively pump the drug out of the cell can confer resistance to multiple classes of antibiotics, including fluoroquinolones.[11][14]

-

Decreased Uptake: Alterations in outer membrane proteins (porins) can reduce the passive diffusion of the drug into the bacterial cell.[24]

-

-

Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. These mobile genetic elements can carry genes, such as qnr proteins, that protect the target topoisomerases from quinolone action, or enzymes that modify and inactivate the antibiotic.[14][23][25] While plasmid-mediated mechanisms often confer only low-level resistance, they can facilitate the selection of higher-level mutational resistance.[23][25]

Conclusion and Future Perspectives

The history of the fluoroquinolones is a testament to the power of medicinal chemistry to build upon an initial discovery and rationally design generations of increasingly effective therapeutic agents. From the accidental finding of nalidixic acid to the development of broad-spectrum fourth-generation compounds, the journey has been driven by a deepening understanding of structure-activity relationships and the molecular mechanism of action. However, the rise of antimicrobial resistance poses a continuous and formidable threat. Future research must focus on designing novel quinolone scaffolds that can evade existing resistance mechanisms, perhaps by inhibiting new targets, possessing dual mechanisms of action, or by inhibiting resistance mechanisms such as efflux pumps. The legacy of the fluoroquinolones provides a rich foundation of knowledge to guide the development of the next generation of antibacterials needed to combat the ever-evolving challenge of infectious diseases.

References

- 1. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. grokipedia.com [grokipedia.com]

- 4. academic.oup.com [academic.oup.com]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Etymologia: Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]

- 17. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 18. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. gyrA Mutations Associated with Fluoroquinolone Resistance in Eight Species of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Effect of qnrA1, qnrB1, and qnrS1 Genes on Fluoroquinolone Activity against Isogenic Escherichia coli Isolates with Mutations in gyrA and parC - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Executive Summary

This technical guide provides a comprehensive examination of the thermogravimetric analysis (TGA) of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in modern pharmaceutical development.[1][2] For researchers, formulation scientists, and quality control professionals, understanding the thermal stability and decomposition kinetics of this active pharmaceutical ingredient (API) precursor is paramount. TGA offers a robust method to determine critical parameters such as thermal stability, moisture and solvent content, and decomposition pathways, which are essential for ensuring drug product safety, efficacy, and shelf-life.[3][4][5] This document details the fundamental principles of TGA, presents a validated experimental protocol with a clear rationale for parameter selection, and offers expert insights into the interpretation of the resulting data within the context of pharmaceutical research and development.

Introduction to the Compound and Analytical Imperative

This compound: A Profile

This compound is a fluorinated quinoline derivative that serves as a foundational building block in organic synthesis. Its structure is particularly valuable in medicinal chemistry for the development of novel therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] The presence of the fluorine atom often enhances the metabolic stability and binding affinity of the final drug molecule.[6] Given its role as a critical starting material, a thorough characterization of its physicochemical properties is non-negotiable. With a reported melting point exceeding 300°C, the compound is expected to exhibit high thermal stability.[6][7]

The Critical Role of TGA in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][8] In the pharmaceutical industry, its applications are extensive and vital for several reasons:

-

Thermal Stability Assessment: TGA precisely determines the temperature at which a drug substance begins to degrade. This data is fundamental for defining stable storage conditions, handling procedures, and shelf-life.[4][5]

-

Compositional Analysis: The technique can accurately quantify the presence of volatiles, such as residual moisture or solvents from the synthesis process.[3][8] This is critical as such components can affect the material's stability, appearance, and dissolution rate.[4]

-

Purity Verification: TGA can serve as a screening tool to assess the purity of a sample and to study its polymorphism.[9]

-

Compatibility Studies: By analyzing the thermal behavior of the API mixed with various excipients, TGA helps identify potential interactions that could compromise the stability of the final drug formulation.[3]

Experimental Protocol: A Validated Approach

The following protocol is designed to yield reproducible and accurate TGA data for this compound. The causality behind each parameter selection is explained to ensure a deep understanding of the methodology.

Materials and Equipment

-

Analyte: this compound, high purity grade (≥97%).

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo, etc.).

-

Sample Pans: Platinum or alumina crucibles, inert to the sample and high temperatures.

-

Purge Gas: High-purity nitrogen (N₂), to provide an inert atmosphere and prevent oxidative decomposition.

-

Precision Balance: For accurate sample weighing.

Step-by-Step Experimental Workflow

-

Instrument Preparation: Power on the TGA instrument and the gas supply. Allow the system to stabilize for at least 30 minutes.

-

Tare the Crucible: Place an empty, clean sample crucible onto the TGA balance mechanism. Use the instrument software to tare the balance to zero.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound directly into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Load the Sample: Carefully place the loaded crucible back onto the TGA balance mechanism.

-

Configure the Method: Input the following experimental parameters into the instrument software:

-

Initial Temperature: 30°C

-

Heating Rate: 10°C/min

-

Final Temperature: 600°C

-

Purge Gas: Nitrogen (N₂)

-

Flow Rate: 50 mL/min

-

-

Execute the Analysis: Start the experimental run. The instrument will automatically heat the sample according to the defined method while continuously recording the sample mass.

-

Data Collection: The analysis is complete when the final temperature is reached. Save the resulting data file, which contains the thermogram (TG curve) and its first derivative (DTG curve).

Rationale for Parameter Selection

-

Inert Atmosphere (Nitrogen): Using an inert N₂ atmosphere is crucial to study the inherent thermal decomposition of the molecule itself, without interference from oxidative reactions with air. This provides a clear degradation profile.

-

Heating Rate (10°C/min): This is a standard heating rate that provides a good balance between resolution and experimental time. A slower rate could offer better separation of overlapping thermal events, while a faster rate might shift decomposition to higher temperatures. For a screening analysis, 10°C/min is an authoritative starting point.[9]

-

Temperature Range (30°C to 600°C): The starting temperature of 30°C provides a stable baseline. The final temperature of 600°C is chosen to ensure that the primary decomposition of the organic molecule is fully captured, as quinoline derivatives can be quite stable.[10]

-

Sample Mass (5-10 mg): This mass range ensures that the heat transfer is efficient throughout the sample and that the generated data is representative of the bulk material, preventing artifacts that can arise from very small or very large samples.

Visualization of the TGA Workflow

The logical flow of the TGA experiment can be visualized as follows:

Caption: A flowchart illustrating the sequential steps of a standard Thermogravimetric Analysis experiment.

Interpreting the Thermal Data

The output of a TGA experiment consists of a thermogram (TG curve) and its first derivative (DTG curve).

-

TG Curve: This curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. A flat, horizontal region indicates thermal stability. A sharp drop, or "step," signifies a mass loss event, such as decomposition or the loss of volatiles.

-

DTG Curve: This curve plots the rate of mass loss against temperature. The peak of a DTG curve corresponds to the point of the most rapid mass loss and provides a precise temperature (T_peak) for the thermal event.

For this compound, a highly stable molecule, the expected thermogram would show a single, significant mass loss event at a high temperature, corresponding to the decomposition of the molecular structure. An initial, small mass loss below 120°C could indicate the presence of adsorbed water or residual solvent.[8]

Hypothetical Data Summary

Based on the known high melting point and the general behavior of quinoline derivatives, the following table summarizes the expected quantitative results from the TGA.

| Parameter | Expected Value | Significance |

| Initial Mass Loss (if present) | < 1% (up to 120°C) | Indicates the presence of residual moisture or solvent. |

| Onset of Decomposition (T_onset) | > 300°C | The temperature at which significant thermal degradation begins. A key indicator of stability. |

| Peak Decomposition Temp. (T_peak) | ~340-360°C | The temperature of the maximum rate of decomposition, identified from the DTG curve peak. |

| Total Mass Loss | > 95% | Represents the complete decomposition of the organic molecule into volatile products. |

Implications for Pharmaceutical Manufacturing and Quality Control

The data derived from the TGA of this compound provides actionable insights for drug development professionals:

-

Defining Processing Limits: The high onset temperature of decomposition confirms that the material can be safely handled and processed at elevated temperatures during manufacturing steps like drying or milling without risk of degradation.

-

Setting Storage Specifications: The exceptional thermal stability supports standard storage conditions, simplifying logistics and reducing the need for specialized cold-chain storage.[4]

-

Quality Control Fingerprint: A validated TGA method can be used as a rapid quality control test.[9] Any deviation from the established thermogram—such as an earlier onset of decomposition or unexpected mass loss steps—could indicate the presence of impurities or a change in the solid-state form of the material.

Conclusion

Thermogravimetric analysis is an indispensable tool for the physicochemical characterization of pharmaceutical intermediates like this compound. By providing precise data on thermal stability, decomposition kinetics, and the presence of volatiles, TGA empowers scientists to make informed decisions throughout the drug development lifecycle. The robust protocol and interpretive guidance presented here form a solid foundation for ensuring the quality, safety, and stability of this vital pharmaceutical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. veeprho.com [veeprho.com]

- 5. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 6. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 7. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Notes & Protocols: Leveraging Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in the Synthesis of Potent Antibacterial Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinolone scaffold is a cornerstone in the development of synthetic antibacterial agents, giving rise to the highly successful fluoroquinolone class. Within this landscape, Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate serves as a pivotal and versatile starting material for constructing novel antibiotic candidates. Its intrinsic structural features, particularly the C-6 fluorine atom, provide a potent foundation for broad-spectrum antibacterial activity.[1][2] This document provides an in-depth guide to the strategic use of this key intermediate, detailing synthetic protocols, explaining the mechanistic rationale behind experimental choices, and summarizing the critical structure-activity relationships that govern efficacy.

Part 1: The Strategic Importance of the Fluoroquinolone Core

The antibacterial prowess of the fluoroquinolone class stems from its specific mechanism of action: the inhibition of two essential bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a ternary complex with the enzyme and bacterial DNA, fluoroquinolones stabilize double-strand breaks, converting these essential enzymes into toxic agents that fragment the chromosome, ultimately leading to rapid bacterial cell death.[5][6]

This compound is an ideal precursor for several reasons:

-

The C-6 Fluoro Group: The presence of a fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones. This substitution dramatically enhances antibacterial potency by improving both cell penetration and the inhibition of DNA gyrase.[7][8]

-

Reactive Sites for Derivatization: The molecule possesses three key positions for chemical modification (N-1, C-7, and C-3), allowing for the systematic optimization of antibacterial spectrum, potency, pharmacokinetic properties, and safety profiles.

-

Established Synthetic Foundation: It is a well-established building block, enabling researchers to employ robust and reproducible synthetic routes to generate diverse libraries of novel compounds.[1][2]

Part 2: Core Synthetic Workflow & Protocols

The transformation of this compound into a biologically active fluoroquinolone typically involves a three-stage process: N-1 functionalization, C-7 substitution, and C-3 ester hydrolysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: Application Notes and Protocols for Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that serve as a foundation for a diverse range of therapeutic agents is perpetual. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a fluorinated quinolone derivative, has emerged as a privileged starting material in medicinal chemistry. Its unique electronic properties and synthetic accessibility make it a cornerstone for the development of potent antibacterial, anticancer, and anti-inflammatory agents. This comprehensive guide provides an in-depth exploration of the applications of this versatile molecule, complete with detailed protocols and mechanistic insights to empower your drug discovery endeavors.

I. The Strategic Advantage of the 6-Fluoro-4-hydroxyquinoline-3-carboxylate Core

The inherent chemical features of this compound provide a strategic advantage in drug design. The fluorine atom at the 6-position significantly enhances metabolic stability and modulates the electronic properties of the quinoline ring, which can lead to improved pharmacokinetic profiles and target-binding affinities.[1][2] The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form, offering multiple points for chemical modification. Furthermore, the carboxylate at the 3-position is crucial for the biological activity of many quinolone-based drugs, particularly antibacterials, where it is involved in binding to the target enzymes.[3]

II. Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is paramount for any successful drug discovery campaign. The Gould-Jacobs reaction is a widely employed and efficient method for the synthesis of this compound.[4][5]

Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction[4]

Materials:

-

4-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Diphenyl ether

-

Diethyl ether

-

Nitrogen gas supply

-

Heating mantle with a temperature controller

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mole) and diethyl ethoxymethylenemalonate (0.6 mole).

-

Heat the mixture to 140°C with stirring. Ethanol will be generated and should be allowed to distill off over approximately one hour.

-

After the ethanol has been removed, add 500 ml of diphenyl ether to the reaction mixture.

-